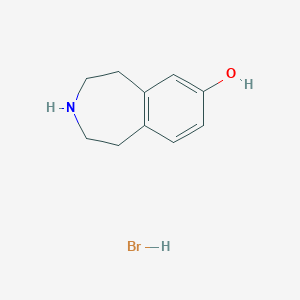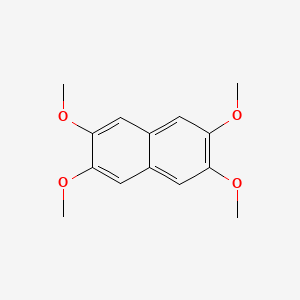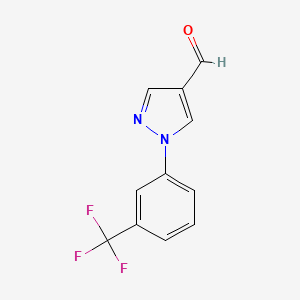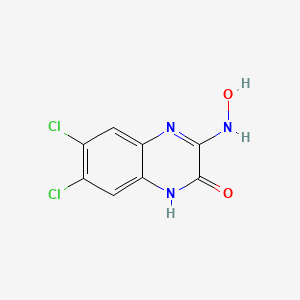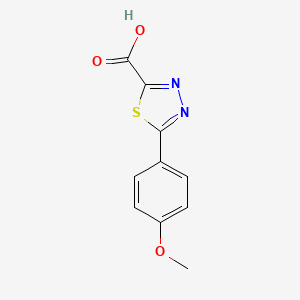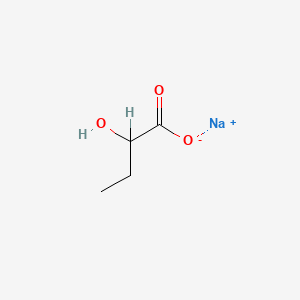
2-hydroxybutanoate de sodium
Vue d'ensemble
Description
sodium 2-hydroxybutanoate is a chemical compound that belongs to the class of hydroxy acids. It is a sodium salt of 2-hydroxybutyric acid, which is a byproduct of endogenous cysteine synthesis. This compound is produced during periods of cellular stress and has been found to play a role in various metabolic processes .
Applications De Recherche Scientifique
sodium 2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry:
- Used as a reagent in organic synthesis and analytical chemistry.
Biology:
- Plays a role in cellular metabolism and is used in studies related to metabolic pathways and stress responses .
Medicine:
- Investigated for its potential therapeutic effects in conditions like muscular fatigue and metabolic disorders .
Industry:
Analyse Biochimique
Biochemical Properties
Sodium 2-hydroxybutyrate plays a significant role in biochemical reactions, particularly in the metabolism of amino acids and the synthesis of glutathione. It is produced in mammalian tissues, primarily in the liver, through the catabolism of L-threonine or the synthesis of glutathione . Sodium 2-hydroxybutyrate interacts with several enzymes, including lactate dehydrogenase and alpha-hydroxybutyrate dehydrogenase, which catalyze its formation from alpha-ketobutyrate . These interactions are crucial for maintaining cellular redox balance and responding to oxidative stress.
Cellular Effects
Sodium 2-hydroxybutyrate has various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, sodium 2-hydroxybutyrate has been shown to affect cell growth, survival, proliferation, and migration . It also impacts the metabolic profile of cells by altering lipid metabolism and oxidative phosphorylation . Additionally, sodium 2-hydroxybutyrate can increase reactive oxygen species levels, which may influence cellular stress responses .
Molecular Mechanism
The molecular mechanism of sodium 2-hydroxybutyrate involves its role as a signaling molecule and its interactions with various biomolecules. It acts as a feedback signal in the transsulfuration pathway, where it is produced as a byproduct when cystathionine is cleaved to cysteine . Sodium 2-hydroxybutyrate can also modulate gene expression by influencing histone acetylation and methylation, thereby affecting chromatin structure and transcriptional activity . These molecular interactions are essential for regulating cellular responses to metabolic stress and maintaining homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-hydroxybutyrate can change over time due to its stability and degradation. Studies have shown that sodium 2-hydroxybutyrate levels can fluctuate in response to oxidative stress and nutritional status . Long-term exposure to sodium 2-hydroxybutyrate may lead to alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of sodium 2-hydroxybutyrate vary with different dosages in animal models. At low doses, it can act as a metabolic substrate and signaling molecule, promoting cellular energy production and stress responses . At high doses, sodium 2-hydroxybutyrate may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of sodium 2-hydroxybutyrate in clinical applications.
Metabolic Pathways
Sodium 2-hydroxybutyrate is involved in several metabolic pathways, including the transsulfuration pathway and the synthesis of glutathione . It is produced from alpha-ketobutyrate via the action of lactate dehydrogenase and alpha-hydroxybutyrate dehydrogenase . Sodium 2-hydroxybutyrate can also be converted to other metabolites, such as acetyl-CoA, which enters the citric acid cycle for energy production . These metabolic pathways are essential for maintaining cellular redox balance and responding to metabolic stress.
Transport and Distribution
The transport and distribution of sodium 2-hydroxybutyrate within cells and tissues involve specific transporters and binding proteins. Sodium-dependent monocarboxylate transporters (SMCTs) and monocarboxylate transporters (MCTs) play a crucial role in the uptake and distribution of sodium 2-hydroxybutyrate . These transporters facilitate the movement of sodium 2-hydroxybutyrate across cell membranes and its accumulation in specific tissues, such as the liver and kidneys . Understanding the transport mechanisms is important for elucidating the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Sodium 2-hydroxybutyrate exhibits specific subcellular localization, which can influence its activity and function. In prokaryotic cells, polyhydroxybutyrate granules, which are related to sodium 2-hydroxybutyrate, are localized in close contact with the nucleoid region . This localization is mediated by proteins such as PhaM and PhaP5, which bind to both the granules and the nucleoid . In eukaryotic cells, sodium 2-hydroxybutyrate may localize to specific organelles, such as mitochondria, where it participates in metabolic processes . The subcellular localization of sodium 2-hydroxybutyrate is crucial for understanding its role in cellular metabolism and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: sodium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-hydroxybutyric acid in water and then adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, sodium 2-hydroxybutyrate is produced through a similar neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: sodium 2-hydroxybutanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: sodium 2-hydroxybutanoate can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur in the presence of nucleophiles like halides or amines.
Major Products Formed:
Oxidation: The oxidation of sodium 2-hydroxybutyrate can lead to the formation of 2-oxobutyric acid.
Reduction: Reduction can yield butyric acid or its derivatives.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Mécanisme D'action
sodium 2-hydroxybutanoate exerts its effects through several molecular pathways. It inhibits branched-chain aminotransferase enzymes, leading to a shift in the compartmental abundance of protein ADP-ribosylation. This triggers a transcriptional response in the branched-chain amino acid degradation pathway, ultimately improving oxidative capacity in skeletal muscle .
Comparaison Avec Des Composés Similaires
Beta-hydroxybutyrate: Another hydroxy acid that serves as an alternative fuel for the brain during periods of low glucose availability.
2-hydroxyglutarate: A metabolite involved in various metabolic pathways and associated with certain metabolic disorders.
Uniqueness: sodium 2-hydroxybutanoate is unique in its ability to regulate branched-chain amino acid metabolism and improve oxidative capacity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
5094-24-6 |
|---|---|
Formule moléculaire |
C4H8NaO3 |
Poids moléculaire |
127.09 g/mol |
Nom IUPAC |
sodium;2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7); |
Clé InChI |
LLRJPSAHMBXVHL-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)[O-])O.[Na+] |
SMILES canonique |
CCC(C(=O)O)O.[Na] |
Key on ui other cas no. |
19054-57-0 5094-24-6 |
Numéros CAS associés |
565-70-8 (Parent) 600-15-7 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium 2-hydroxybutyrate in PHA production?
A1: Sodium 2-hydroxybutyrate serves as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) containing the 2-hydroxybutyrate (2HB) monomer. [, ] Researchers have successfully incorporated sodium 2-hydroxybutyrate into PHAs by introducing specific enzymes, such as butyryl-CoA transferases, into engineered Escherichia coli strains. [] These enzymes facilitate the transfer of coenzyme A (CoA) to 2-hydroxybutyrate, enabling its incorporation into the growing PHA polymer chain. []
Q2: How does the choice of butyryl-CoA transferase affect the composition of the resulting PHA polymer?
A2: Different butyryl-CoA transferases exhibit varying substrate specificities towards 2-hydroxybutyrate (2HB), 3-hydroxybutyrate (3HB), and lactate (LA). [] This difference in specificity leads to variations in the monomer composition of the produced PHAs. For instance, using butyryl-CoA transferase from Eubacterium hallii resulted in a PHA composed of 65.7 mol% 2HB and 34.3 mol% LA when Escherichia coli expressing this enzyme and PHA synthase were cultured in a medium containing glucose and sodium 2-hydroxybutyrate. [] This highlights the possibility of tailoring PHA composition by selecting specific butyryl-CoA transferases for the bioproduction process.
Q3: Can molecularly imprinted polymers (MIPs) be designed to selectively recognize sodium 2-hydroxybutyrate?
A3: Yes, researchers have successfully developed a lactate-specific MIP with high selectivity for lactate, a molecule structurally similar to 2-hydroxybutyrate. [] This MIP, synthesized using methacrylic acid and ethylene glycol dimethacrylate, showed significant retention (63.5%) and a high imprinting factor (6.86) for lactate. [] While this research focused on lactate, it demonstrates the potential for developing MIPs specifically tailored for the recognition and detection of sodium 2-hydroxybutyrate, which could be valuable for monitoring PHA production processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


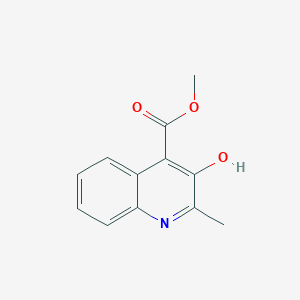
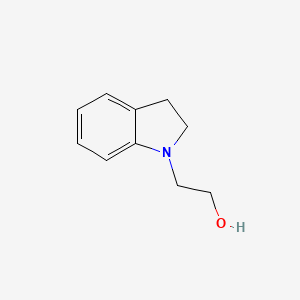
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)

